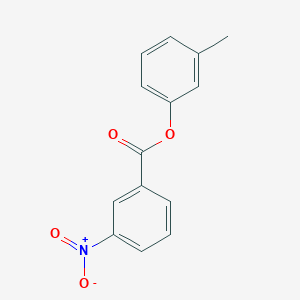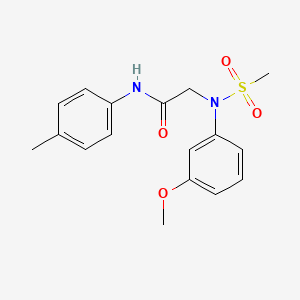
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as DMBM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act on multiple pathways in the body. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines and oxidative stress, as well as activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to exhibit various biochemical and physiological effects in scientific research studies. These include anti-inflammatory, antioxidant, and neuroprotective effects, as well as potential anti-cancer properties. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments is that it has been shown to be relatively safe and non-toxic in animal models. However, one limitation is that the exact dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone may vary depending on the specific experiment and model used.
Zukünftige Richtungen
There are several future directions for research on (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone and its potential interactions with other drugs. Finally, more research is needed to determine the optimal dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone for various experimental models.
Synthesemethoden
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting intermediate is then treated with a reducing agent to form (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the anti-inflammatory effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a rat model of acute lung injury, finding that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone significantly reduced inflammation and oxidative stress in the lungs. Another study examined the neuroprotective effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a mouse model of Parkinson's disease, showing that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone protected against dopaminergic neuron loss and improved motor function.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-17(13-9-12(19)5-7-14(13)23-10)18(20)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCLFIHNMTIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5855249 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)